molecular formula C7H6F3NO B13463385 5-(2,2,2-Trifluoroethyl)pyridin-3-ol

5-(2,2,2-Trifluoroethyl)pyridin-3-ol

Cat. No.: B13463385
M. Wt: 177.12 g/mol
InChI Key: WFJRGBYMZGZJOA-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)pyridin-3-ol is a fluorinated pyridine derivative. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-3-ol typically involves the introduction of the trifluoroethyl group to a pyridine ring. One common method is the reaction of 3-hydroxypyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoroethyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-(2,2,2-trifluoroethyl)pyridin-3-one, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential use in pharmaceuticals due to its stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)pyridin-3-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, making it effective in various biological applications. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

5-(2,2,2-Trifluoroethyl)pyridin-3-ol is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other fluorinated pyridines. This group enhances the compound’s stability, lipophilicity, and ability to participate in unique chemical reactions, making it valuable in various applications .

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)pyridin-3-ol

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)2-5-1-6(12)4-11-3-5/h1,3-4,12H,2H2

InChI Key

WFJRGBYMZGZJOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1O)CC(F)(F)F

Origin of Product

United States

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